Cas no 2138530-91-1 (methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate)

Methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate is a specialized organic compound featuring a cyclobutane carbonyl moiety and a ketoester functional group. Its unique structure makes it valuable as an intermediate in synthetic organic chemistry, particularly for constructing complex cyclic and polyfunctional molecules. The presence of both carbonyl and ester groups enhances its reactivity, enabling selective transformations such as nucleophilic additions or condensations. The steric influence of the 5,5-dimethyl substitution may contribute to controlled stereoselectivity in reactions. This compound is suited for applications in pharmaceutical or agrochemical research, where tailored molecular frameworks are essential. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or air.
methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate structure
2138530-91-1 structure
Product Name:methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate
CAS No:2138530-91-1
MF:C15H24O4
MW:268.348665237427
CID:5896662
PubChem ID:165473922
Update Time:2025-05-22

methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate
    • 2138530-91-1
    • EN300-1105061
    • Inchi: 1S/C15H24O4/c1-5-15(2,3)12(16)9-11(14(18)19-4)13(17)10-7-6-8-10/h10-11H,5-9H2,1-4H3
    • InChI Key: QVLZZWBGZNQAIB-UHFFFAOYSA-N
    • SMILES: O=C(C(C(=O)OC)CC(C(C)(C)CC)=O)C1CCC1

Computed Properties

  • Exact Mass: 268.16745924g/mol
  • Monoisotopic Mass: 268.16745924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 60.4Ų

methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate Pricemore >>

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Additional information on methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate

Comprehensive Analysis of Methyl 2-Cyclobutanecarbonyl-5,5-Dimethyl-4-Oxoheptanoate (CAS No. 2138530-91-1)

In the realm of synthetic organic chemistry, methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate (CAS No. 2138530-91-1) has emerged as a compound of significant interest due to its unique structural features and potential applications. This ester derivative, characterized by its cyclobutane and oxoheptanoate moieties, offers a versatile scaffold for pharmaceutical and material science research. Its molecular formula, C15H22O4, reflects a balanced hydrophobicity and reactivity, making it a candidate for drug intermediate synthesis and specialty chemical formulations.

Recent trends in AI-driven drug discovery and green chemistry have amplified the demand for structurally diverse compounds like methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate. Researchers are increasingly exploring its role in enzyme inhibition and metabolic pathway modulation, aligning with the growing focus on precision medicine. The compound's ketoester functionality also positions it as a building block for biodegradable polymers, a hot topic in sustainable material development.

The synthesis of CAS 2138530-91-1 typically involves multistep organic reactions, including cyclobutane ring formation and esterification. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, addressing the industry's push for energy-efficient processes. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its high purity (>98%), a critical parameter for research applications.

From a commercial perspective, methyl 2-cyclobutanecarbonyl-5,5-dimethyl-4-oxoheptanoate caters to niche markets in fine chemicals and contract research organizations. Its pricing reflects the complexity of synthesis, with bulk quantities available for industrial-scale projects. Storage recommendations emphasize protection from moisture and light, ensuring long-term stability under standard laboratory conditions.

Ongoing studies investigate the compound's potential in flavor and fragrance applications, leveraging its cyclic ketone profile. Additionally, its compatibility with catalytic hydrogenation opens avenues for derivative synthesis, a strategy widely adopted in medicinal chemistry optimization campaigns. Regulatory compliance with REACH and FDA guidelines further enhances its appeal for global supply chains.

In conclusion, CAS 2138530-91-1 represents a compelling case study in functionalized ester chemistry. Its dual utility in life sciences and material innovation underscores the compound's relevance in contemporary research. As computational chemistry tools advance, predictive modeling of its structure-activity relationships may unlock further applications, solidifying its position in the specialty chemicals landscape.

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